4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol
Description
4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol is a halogenated amino alcohol with a molecular formula of C₁₁H₁₄ClFNO (calculated based on structural analysis). The compound features a butan-2-ol backbone substituted at the fourth carbon with a [(3-chloro-2-fluorophenyl)methyl]amino group.
Properties
Molecular Formula |
C11H15ClFNO |
|---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
4-[(3-chloro-2-fluorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-8(15)5-6-14-7-9-3-2-4-10(12)11(9)13/h2-4,8,14-15H,5-7H2,1H3 |
InChI Key |
KIONQALIVJIXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=C(C(=CC=C1)Cl)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol involves several steps. One common method includes the reaction of 3-chloro-2-fluorobenzylamine with 2-butanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research involving this compound includes exploring its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of 4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Key Differences:
Substituent Position on Aromatic Ring: Target Compound: 3-chloro-2-fluorophenyl group. Analog: 3-chloro-4-fluorophenyl group .
Functional Groups: Target Compound: Contains a secondary amine (-NH-) linked to a methyl group and aromatic ring. Analog: Lacks the amino group, featuring only a hydroxyl and halogenated phenyl group . The amino group in the target compound may enhance solubility in polar solvents or enable salt formation, improving bioavailability.
Physicochemical Properties:
Implications:
- Solubility: The amino group in the target compound may increase water solubility compared to the analog, which lacks polar nitrogen-based functional groups.
- Reactivity : The secondary amine in the target compound could participate in acid-base reactions or serve as a site for derivatization (e.g., acylation).
Broader Context of Halogenated Amino Alcohols
Halogenated amino alcohols are often explored for their bioactivity, particularly in central nervous system (CNS) targeting or antimicrobial applications. For example:
- β-Adrenergic Receptor Interactions: Amino alcohols with halogenated aromatic rings may mimic catecholamine structures, influencing receptor binding .
- Metabolic Stability : Halogens (Cl, F) can enhance metabolic stability by resisting oxidative degradation.
Biological Activity
4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₁H₁₅ClFNO, with a molecular weight of 231.69 g/mol. Its structure includes a butanol backbone with an amino group attached to a phenyl ring that carries both chloro and fluoro substituents. These functional groups are known to influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅ClFNO |
| Molecular Weight | 231.69 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C₁₁H₁₅ClFNO/c1-8(15)5-6-14-7-9-3-2-4-10(12)11(9)13/h2-4,8,14-15H,5-7H₂,1H₃ |
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-2-fluorobenzylamine with 2-butanone under controlled conditions. This multi-step process often requires specific catalysts and temperature regulation to ensure the desired product yield.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro and fluoro groups may enhance its binding affinity, potentially leading to significant pharmacological effects. Studies indicate that compounds with similar structures often exhibit anti-inflammatory and anti-cancer properties, suggesting that this compound may also possess these activities.
Enzyme Inhibition
Preliminary studies have shown that this compound can inhibit various enzymes involved in metabolic pathways. For instance, its interaction with certain kinases may modulate signaling pathways relevant to cancer progression.
Anti-Cancer Potential
Research indicates that compounds structurally related to this compound demonstrate cytotoxic effects against cancer cell lines. The compound's unique substitution pattern could enhance its efficacy as an anti-cancer agent by promoting apoptosis in malignant cells .
Case Studies
Several case studies have focused on the biological activity of similar compounds:
- Study on Cytotoxicity : A compound with a similar structure exhibited an IC50 value of 1.61 µg/mL against human leukemia cells, indicating significant anti-cancer potential .
- Enzyme Interaction Analysis : Molecular dynamics simulations revealed that structurally similar compounds interact primarily through hydrophobic contacts with target proteins, which may be applicable to understanding the interactions of this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
